![molecular formula C52H56N4O11S3 B12319140 Cy5-DBCO](/img/structure/B12319140.png)
Cy5-DBCO
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Overview
Description
Cy5-DBCO, also known as Cyanine5 dibenzocyclooctyne, is a low-toxicity azide reactive probe. It is a near-infrared fluorescent dye used for imaging azide-labeled biomolecules via a copper-free “click-through” reaction. This compound is particularly valued for its minimal cytotoxicity and animal toxicity, making it suitable for in vitro and in vivo cell labeling and tracking .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cy5-DBCO is synthesized through a series of chemical reactions involving the conjugation of Cyanine5 dye with dibenzocyclooctyne. The synthesis typically involves the following steps:
Preparation of Cyanine5 Dye: Cyanine5 dye is synthesized through the condensation of indole derivatives with a suitable linker.
Conjugation with Dibenzocyclooctyne: The Cyanine5 dye is then conjugated with dibenzocyclooctyne under mild reaction conditions to form this compound. .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques. The final product is typically purified using chromatography methods and characterized using spectroscopic techniques to ensure its quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Cy5-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is a copper-free “click” reaction that forms a stable triazole linkage between the alkyne group of this compound and azide-functionalized biomolecules .
Common Reagents and Conditions
Reagents: Azide-functionalized biomolecules (e.g., azide-labeled proteins, nucleic acids).
Conditions: The reaction is typically carried out in aqueous or organic solvents at room temperature. .
Major Products
The major product of the SPAAC reaction involving this compound is a stable triazole linkage between this compound and the azide-functionalized biomolecule. This product retains the fluorescent properties of Cy5, allowing for imaging and tracking applications .
Scientific Research Applications
Cy5-DBCO has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for labeling and detecting azide-functionalized molecules in various chemical reactions
Biology: Employed in cell labeling and tracking studies, enabling researchers to visualize and monitor cellular processes in real-time
Medicine: Utilized in diagnostic imaging and therapeutic monitoring, particularly in cancer research where it helps in tracking the distribution and targeting of therapeutic agents
Industry: Applied in the development of biosensors and diagnostic assays, enhancing the sensitivity and specificity of detection methods
Mechanism of Action
The mechanism of action of Cy5-DBCO involves its reaction with azide-functionalized biomolecules through the SPAAC reaction. The dibenzocyclooctyne moiety of this compound reacts with the azide group to form a stable triazole linkage. This reaction is highly specific and efficient, allowing for the selective labeling of target biomolecules without affecting other cellular components .
Comparison with Similar Compounds
Similar Compounds
Cy5-azide: Another Cyanine5 derivative that reacts with alkyne-functionalized molecules.
Cy5-alkyne: A Cyanine5 derivative that reacts with azide-functionalized molecules.
DBCO-Cy3: A similar compound with a different fluorescent dye (Cyanine3) that also undergoes SPAAC reactions
Uniqueness
Cy5-DBCO stands out due to its near-infrared fluorescence, which allows for deeper tissue penetration and reduced background fluorescence in biological imaging. Additionally, its copper-free click reaction ensures biocompatibility, making it suitable for live-cell and in vivo applications .
Biological Activity
Cy5-DBCO, or Cyanine5 dibenzocyclooctyne, is a fluorescent compound that has garnered significant attention in biological research due to its unique properties and applications. This article delves into the biological activity of this compound, highlighting its mechanisms, applications in bioconjugation, and specific case studies that illustrate its effectiveness.
This compound is characterized by its chemical formula and a molecular weight of 915.13 g/mol. It is a purple solid soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . The DBCO moiety enables participation in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, allowing for bioconjugation without the use of toxic copper catalysts. This reaction results in the formation of stable triazole linkages between this compound and azide-containing biomolecules, making it a valuable tool for labeling proteins, nucleic acids, and other macromolecules .
Biological Applications
This compound's ability to form stable conjugates is crucial for various biological applications, including:
- Cellular Imaging : this compound is widely used in live-cell imaging due to its fluorescent properties, which allow researchers to visualize molecular interactions in real-time.
- Targeted Drug Delivery : The compound can be utilized in systems designed for the selective delivery of therapeutic agents to specific cell types.
- Metabolic Labeling : this compound can label azide-modified sugars introduced into cells, enabling tracking of cellular processes .
1. Cellular Labeling and Tracking
In a study involving glycan metabolic engineering, azide groups were introduced on the surface of various cell types (e.g., A549, MCF-7) using Ac4ManNAz. Following this treatment, cells were labeled with DBCO-Cy5. The results indicated a significant increase in fluorescence intensity in azide-labeled cells compared to untreated controls, demonstrating the efficacy of DBCO-Cy5 in targeting azide groups on cell surfaces .
2. In Vivo Imaging
A study conducted on LS174T colon cancer cells showcased the potential of DBCO-Cy5 for cancer-targeted imaging. After treating the cells with Ac4ManAz to incorporate azide groups, subsequent intravenous injection of DBCO-Cy5 resulted in a five-fold increase in fluorescence intensity within the tumors compared to control groups. This highlights DBCO-Cy5's capability for selective tumor targeting through metabolic labeling .
3. Capture and Release Systems
Research exploring a two-step catch-and-release system demonstrated that this compound could effectively capture fluorescent payloads via click chemistry. Agar microbeads doped with azide were used to evaluate this system's efficiency, showing that DBCO-Cy5 facilitated effective capture while allowing for controlled release upon enzymatic treatment .
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds based on key features:
Compound Name | Structure Type | Key Features | Uniqueness of this compound |
---|---|---|---|
Sulfo-Cyanine5 | Fluorescent Dye | Water-soluble; used for bioconjugation | Copper-free reactions; higher stability |
Cyanine3 Alkyne | Fluorescent Dye | Used in click chemistry but less reactive | Faster reaction kinetics |
FAM Tetrazine | Fluorescent Dye | Reacts with trans-cyclooctenes | Unique DBCO moiety allows SPAAC without copper |
Azidodibenzocyclooctyne | Cycloalkyne | Reactive towards azides but lacks fluorescence | Combines fluorescence with efficient bioconjugation |
Properties
Molecular Formula |
C52H56N4O11S3 |
---|---|
Molecular Weight |
1009.2 g/mol |
IUPAC Name |
3-[2-[(1E,3E,5Z)-5-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C52H56N4O11S3/c1-51(2)42-34-40(69(62,63)64)25-27-45(42)54(31-14-6-9-22-49(57)53-30-29-50(58)56-36-39-18-11-10-16-37(39)23-24-38-17-12-13-19-44(38)56)47(51)20-7-5-8-21-48-52(3,4)43-35-41(70(65,66)67)26-28-46(43)55(48)32-15-33-68(59,60)61/h5,7-8,10-13,16-21,25-28,34-35H,6,9,14-15,22,29-33,36H2,1-4H3,(H3-,53,57,59,60,61,62,63,64,65,66,67) |
InChI Key |
LQHUKJFMCCLWEL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C |
Origin of Product |
United States |
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